molecular formula C20H20N2OS2 B2818185 (E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 397276-64-1

(E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2818185
CAS No.: 397276-64-1
M. Wt: 368.51
InChI Key: OMECUXFFZUZXJL-ZHACJKMWSA-N
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Description

(E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a thiophene ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 4-(tert-butyl)benzaldehyde and thiourea, the thiazole ring is formed through a cyclization reaction under acidic conditions.

    Introduction of the Acrylamide Moiety: The thiazole intermediate is then reacted with 3-(thiophen-2-yl)acrylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the acrylamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the thiophene and thiazole rings, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitro compounds (HNO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be studied to identify new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In materials science, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its incorporation into polymers or other materials could enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity. The thiazole and thiophene rings could facilitate binding to specific molecular targets, while the acrylamide moiety might participate in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-(4-methylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Uniqueness

The tert-butyl group in (E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide provides steric hindrance, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with smaller alkyl groups, potentially leading to different biological activities or material properties.

Properties

IUPAC Name

(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-20(2,3)15-8-6-14(7-9-15)17-13-25-19(21-17)22-18(23)11-10-16-5-4-12-24-16/h4-13H,1-3H3,(H,21,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMECUXFFZUZXJL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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